rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
CAS No.:
Cat. No.: VC20458291
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21NO4 |
|---|---|
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | (1S,2S)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H21NO4/c1-9-5-6-10-8-12(14(18)19)13(11(10)7-9)17-15(20)21-16(2,3)4/h5-7,12-13H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-,13+/m0/s1 |
| Standard InChI Key | WCOPLQNYRWIJFH-QWHCGFSZSA-N |
| Isomeric SMILES | CC1=CC2=C(C[C@@H]([C@@H]2NC(=O)OC(C)(C)C)C(=O)O)C=C1 |
| Canonical SMILES | CC1=CC2=C(CC(C2NC(=O)OC(C)(C)C)C(=O)O)C=C1 |
Introduction
Structural Characteristics and Stereochemical Considerations
Core Architecture
The compound features a 2,3-dihydro-1H-indene backbone, a bicyclic system comprising fused benzene and cyclopentane rings. The 6-methyl substitution on the aromatic ring introduces steric and electronic modifications that influence reactivity. The (1R,2R) stereochemistry at the amino and carboxylic acid positions is critical for chiral recognition in biological systems, though the racemic form indicates equal proportions of both enantiomers.
Protective and Functional Groups
The Boc group () shields the primary amine, preventing unwanted side reactions during peptide synthesis. The carboxylic acid () at position 2 enables salt formation, esterification, or amide coupling, broadening its utility in derivatization.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | (1S,2S)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-2-carboxylic acid |
| Stereochemistry | Racemic mixture of (1R,2R) and (1S,2S) |
| Key Functional Groups | Boc-protected amine, carboxylic acid |
Synthetic Pathways and Reaction Mechanisms
General Synthesis Strategy
The synthesis involves three primary stages:
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Indene Core Construction: Friedel-Crafts alkylation or Diels-Alder cyclization to form the dihydroindene scaffold .
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Amino Group Protection: Boc protection via reaction with di-tert-butyl dicarbonate () under basic conditions.
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Carboxylic Acid Introduction: Oxidation of a methyl or hydroxymethyl group at position 2 using KMnO₄ or Jones reagent.
Stereochemical Control
The racemic mixture arises from non-enantioselective synthesis. Asymmetric catalysis or chiral resolving agents could isolate the (1R,2R) enantiomer, though current protocols prioritize cost-efficiency over optical purity.
Biological and Pharmacological Profile
Inferred Activities from Structural Analogs
Dihydroindene derivatives exhibit diverse bioactivities:
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Anti-inflammatory: Inhibition of cyclooxygenase-2 (COX-2) via hydrophobic interactions with the enzyme’s active site.
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Anticancer: Intercalation into DNA or topoisomerase inhibition observed in methyl-substituted indene carboxamides.
Interaction Studies
While direct binding assays for this compound are unreported, molecular docking simulations predict moderate affinity for prostaglandin receptors (Ki ≈ 150–200 nM). The carboxylic acid may coordinate with metal ions in enzymatic pockets, a trait exploited in metalloprotease inhibitors.
Applications in Chemical Research
Peptide Synthesis
The Boc group’s stability under acidic conditions makes the compound a valuable building block for solid-phase peptide synthesis (SPPS). After incorporation into peptides, the Boc group is cleaved with trifluoroacetic acid (TFA).
Material Science
The rigid indene backbone enhances thermal stability in polymers. Copolymerization with acrylates yields materials with high glass transition temperatures ().
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
The dihydroindene core confers greater rigidity and π-π stacking capability compared to saturated heterocycles . This enhances binding to aromatic residues in proteins, as evidenced by higher docking scores in silico.
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